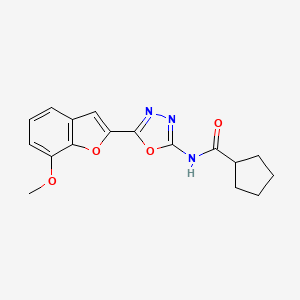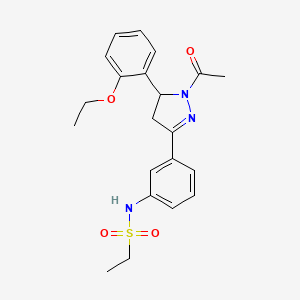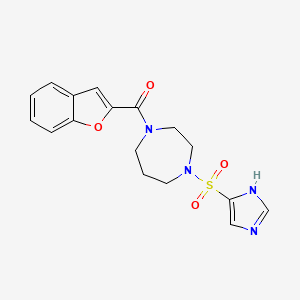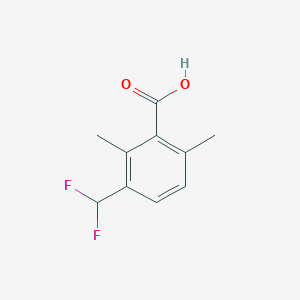![molecular formula C13H13ClN2O4S2 B2359519 2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 344263-67-8](/img/structure/B2359519.png)
2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate” is a chemical compound that is available for purchase from various suppliers. It is also known by other synonyms such as “2-[(2-chlorophenyl)carbamoyl]thiophen-3-yl N,N-dimethylsulfamate” and "Sulfamic acid, N,N-dimethyl-, 2-[[(2-chlorophenyl)amino]carbonyl]-3-thienyl ester" .
Chemical Reactions Analysis
As mentioned earlier, carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Scientific Research Applications
Lithium-Ion Batteries
2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: has potential applications in the field of energy storage, particularly in lithium-ion batteries. The carbonyl group within the molecule can serve as an organic electrode due to its ability to undergo reversible redox reactions. This property is essential for the charge-discharge cycles in batteries .
High-Throughput Calculations and Machine Learning
The compound can be used in high-throughput calculations and machine learning to rapidly identify high-performance materials for various applications. This approach can significantly reduce the time and cost associated with traditional experimental methods .
Synthesis of Heterocycles
The molecule’s structure allows for its use as a synthon in the synthesis of a wide range of heterocyclic compounds. These heterocycles can have applications in pharmaceuticals, agrochemicals, and materials science .
Biomedical Applications
Due to its structural features, 2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate can be a precursor for biologically active compounds. It can be utilized to develop new therapeutic agents with potential applications in medicine .
Advanced Material Design
Finally, the compound’s versatility allows for its use in the design of advanced materials with tailored properties for specific applications. This could include the development of new alloys, composites, or smart materials that respond to environmental stimuli.
properties
IUPAC Name |
[2-[(2-chlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-6-4-3-5-9(10)14/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIAPLRLLZWMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)


![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)